
1-(4-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C26H31ClN2O3 and its molecular weight is 455. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Antagonistic Properties
One significant area of research involves the molecular interactions of related compounds with specific receptors, such as the CB1 cannabinoid receptor. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent and selective antagonist for the CB1 cannabinoid receptor, reveal insights into the conformational analysis and the development of unified pharmacophore models. These models help in understanding the steric binding interactions with the receptor, suggesting potential applications in designing compounds for targeting cannabinoid receptors (Shim et al., 2002).
Synthesis and Evaluation of Antagonists
Research on the synthesis and evaluation of antagonists for specific receptors is another critical application. For example, the synthesis of α-hydroxyamides as antagonists of the M3 muscarinic receptor highlights the process of designing and evaluating compounds for their potential therapeutic applications (Broadley et al., 2011).
Pharmacokinetics and Metabolic Studies
The pharmacokinetics and metabolic studies of related compounds, such as 1-methyl-4-piperidyl diphenylpropoxyacetate hydrochloride, demonstrate the methods used to quantify and understand the metabolism and distribution of compounds in biological systems. These studies are crucial for the development of pharmaceuticals, ensuring their safety and efficacy (Marunaka et al., 1987).
Anticancer and Antimicrobial Research
Research into the synthesis and biological evaluation of compounds for anticancer and antimicrobial activities is a significant application. For instance, studies on the synthesis and evaluation of 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activities showcase the potential therapeutic applications of such compounds (Bondock & Gieman, 2015).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN2O3/c27-22-10-8-21(9-11-22)26(14-4-5-15-26)25(31)28-18-20-12-16-29(17-13-20)24(30)19-32-23-6-2-1-3-7-23/h1-3,6-11,20H,4-5,12-19H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREMIRBJVHWGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)
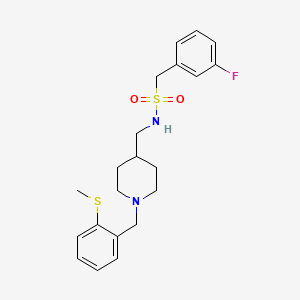
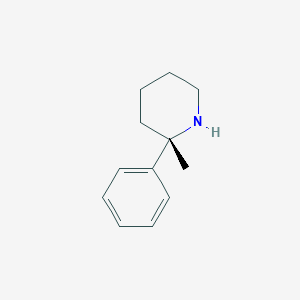

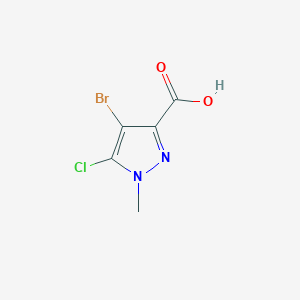
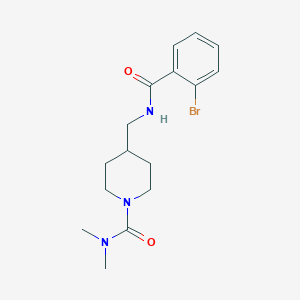
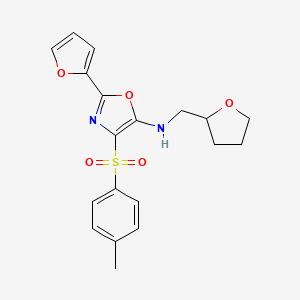
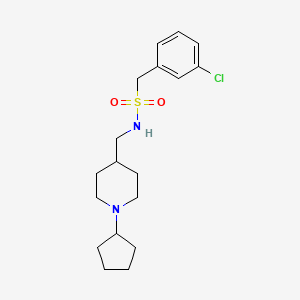
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2965902.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)
![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2965906.png)

![N-(2-Fluorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2965909.png)